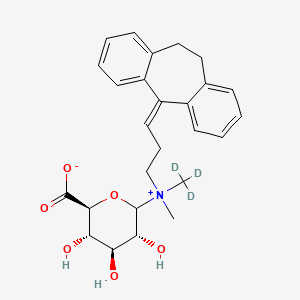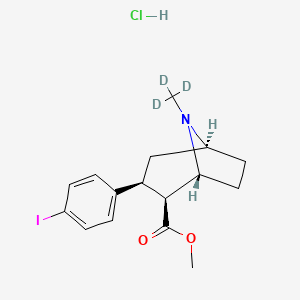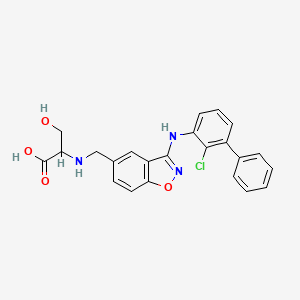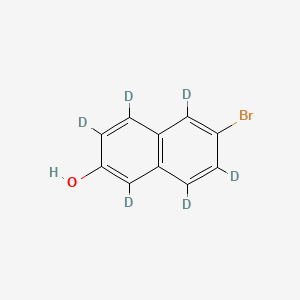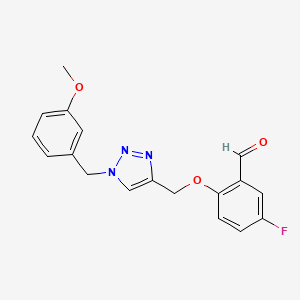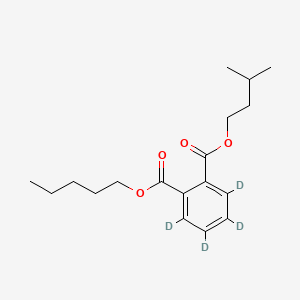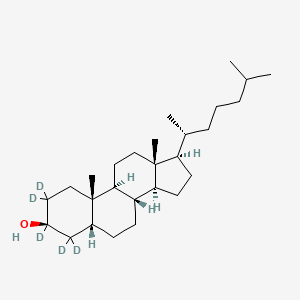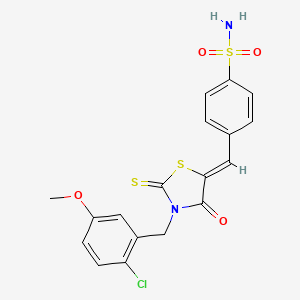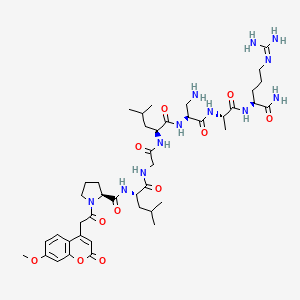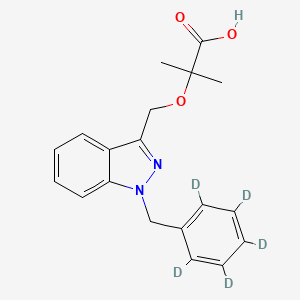
Bindarit-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bindarit-d5 is a deuterated form of Bindarit, a synthetic indazolic derivative known for its prominent anti-inflammatory activity. The compound is chemically identified as 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Bindarit due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bindarit-d5 involves the deuteration of Bindarit. The process typically includes the following steps:
Deuteration of Benzylindazole: The benzylindazole moiety is subjected to deuteration using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Formation of 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid: The deuterated benzylindazole is then reacted with 2-methylpropanoic acid under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of benzylindazole are deuterated using deuterium gas in industrial reactors.
Reaction Optimization: The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bindarit-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
Bindarit-d5 is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Bindarit.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Bindarit.
Inflammatory Disease Research: Used in studies related to inflammatory diseases to understand the mechanism of action of Bindarit.
Drug Development: Assists in the development of new anti-inflammatory drugs by providing insights into the pharmacological properties of Bindarit.
Mécanisme D'action
Bindarit-d5 exerts its effects by modulating the activity of nuclear factor kappa B (NF-κB) signaling pathway. The compound inhibits the phosphorylation of IκBα and p65, leading to reduced activation and nuclear translocation of NF-κB dimers. This results in decreased production of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8). This compound also interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which further impacts peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling pathways .
Comparaison Avec Des Composés Similaires
Bindarit-d5 is compared with other similar compounds such as:
Bindarit: The non-deuterated form of this compound, used for similar research purposes but lacks the distinct mass spectrometric signature provided by deuterium.
Indazole Derivatives: Other indazole derivatives with anti-inflammatory properties, such as 1-benzylindazole and 3-methylindazole.
NF-κB Inhibitors: Compounds like curcumin and resveratrol that also inhibit the NF-κB pathway but differ in their chemical structure and specific molecular targets.
This compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies, providing a significant advantage over its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-methyl-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]indazol-3-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)/i3D,4D,5D,8D,9D |
Clé InChI |
MTHORRSSURHQPZ-YQYLVRRTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C3=CC=CC=C3C(=N2)COC(C)(C)C(=O)O)[2H])[2H] |
SMILES canonique |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
